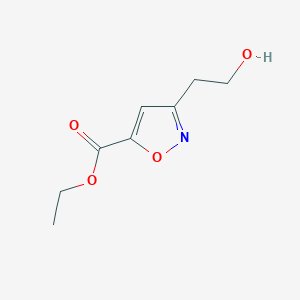
3-(2-Hydroxy-ethyl)-isoxazole-5-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group and a hydroxyethyl substituent, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate in an aqueous or alcoholic medium. The resulting intermediate is then subjected to further reactions to introduce the hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ethyl 3-(2-oxoethyl)-5-isoxazolecarboxylate, while reduction of the ester group can produce ethyl 3-(2-hydroxyethyl)-5-isoxazolecarbinol.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The isoxazole ring can also interact with enzymes and receptors, modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate can be compared with other isoxazole derivatives such as:
- Ethyl 3-(2-hydroxyethyl)-4-isoxazolecarboxylate
- Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxamide
- Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate
These compounds share similar structural features but differ in the position or nature of substituents, which can significantly influence their chemical reactivity and biological activity. The unique combination of the hydroxyethyl and ester groups in Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate makes it particularly versatile and valuable in various applications.
Eigenschaften
Molekularformel |
C8H11NO4 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
ethyl 3-(2-hydroxyethyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO4/c1-2-12-8(11)7-5-6(3-4-10)9-13-7/h5,10H,2-4H2,1H3 |
InChI-Schlüssel |
YBCDHWPQHITRMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NO1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















